molecular formula C9H8N2OS B12838240 2-Cyano-N-(2-sulfanylphenyl)acetamide

2-Cyano-N-(2-sulfanylphenyl)acetamide

Cat. No.: B12838240
M. Wt: 192.24 g/mol
InChI Key: WRPGBWYTCSPXOJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-sulfanylphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and a sulfanyl group (-SH) attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-sulfanylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-aminothiophenol with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-aminothiophenol and cyanoacetic acid or its esters.

    Catalyst: A base such as sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours.

The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-sulfanylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-sulfanylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-sulfanylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: Lacks the sulfanyl group and has different reactivity.

    N-(2-Sulfanylphenyl)acetamide: Lacks the cyano group and has different chemical properties.

    2-Cyano-N-(4-sulfanylphenyl)acetamide: Similar structure but with the sulfanyl group in a different position.

Uniqueness

2-Cyano-N-(2-sulfanylphenyl)acetamide is unique due to the presence of both the cyano and sulfanyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.

Biological Activity

2-Cyano-N-(2-sulfanylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis.

This compound can be characterized by its molecular formula C10H10N2OSC_10H_10N_2OS and a molecular weight of approximately 218.26 g/mol. The presence of the cyano group and the sulfanyl moiety contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungi including Candida albicans.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

The compound's mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460).

Cell LineGI50 (µM)Selectivity
MCF-710.9High
NCI-H460146Low

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Cell Membrane Disruption : Its interaction with microbial membranes may lead to increased permeability and eventual cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Line Studies : A series of experiments conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyano-N-(2-sulfanylphenyl)acetamide

InChI

InChI=1S/C9H8N2OS/c10-6-5-9(12)11-7-3-1-2-4-8(7)13/h1-4,13H,5H2,(H,11,12)

InChI Key

WRPGBWYTCSPXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC#N)S

Origin of Product

United States

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